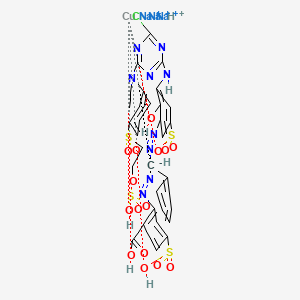

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)

説明

This compound is a highly complex copper-containing coordination polymer featuring a triazine core, azo (-N=N-) linkages, and multiple sulfonate (-SO₃⁻) groups. Its structure includes ethylsulfonyl and sulphooxyethyl substituents, which enhance solubility in aqueous environments. Such derivatives are typically synthesized for applications in pharmaceuticals (e.g., as active pharmaceutical intermediates (APIs)) or as dyes due to their chromophoric azo groups .

特性

CAS番号 |

84057-71-6 |

|---|---|

分子式 |

C33H30ClCuN9Na3O15S4+3 |

分子量 |

1088.9 g/mol |

IUPAC名 |

trisodium;2-[[[[3-[[4-chloro-6-[N-ethyl-3-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]-phenylmethyl]diazenyl]-4-sulfobenzoic acid;copper;hydron |

InChI |

InChI=1S/C33H29ClN9O15S4.Cu.3Na/c1-2-43(20-9-6-10-21(15-20)59(47,48)14-13-58-62(55,56)57)33-37-31(34)36-32(38-33)35-26-17-23(61(52,53)54)18-27(28(26)44)40-42-29(19-7-4-3-5-8-19)41-39-25-16-22(60(49,50)51)11-12-24(25)30(45)46;;;;/h3-12,15-18,44H,2,13-14H2,1H3,(H,45,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,36,37,38);;;;/q-1;;3*+1/p+1 |

InChIキー |

ALMPAURXOKUEBC-UHFFFAOYSA-O |

正規SMILES |

[H+].CCN(C1=CC(=CC=C1)S(=O)(=O)CCOS(=O)(=O)O)C2=NC(=NC(=N2)NC3=C(C(=CC(=C3)S(=O)(=O)O)N=N[C-](C4=CC=CC=C4)N=NC5=C(C=CC(=C5)S(=O)(=O)O)C(=O)O)O)Cl.[Na+].[Na+].[Na+].[Cu] |

製品の起源 |

United States |

準備方法

The synthesis of trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then coupled through azo and triazinyl linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, which can lead to the formation of quinone-like structures.

Reduction: The azo groups can be reduced to amines under specific conditions, often using reducing agents like sodium dithionite.

Substitution: The triazinyl and sulphonyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted derivatives and reduced forms.

科学的研究の応用

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) has several scientific research applications:

Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its distinct color properties.

Biology: Employed in staining procedures to highlight specific cellular components.

Medicine: Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways.

Industry: Utilized in the production of textiles and inks, where its stability and colorfastness are highly valued.

作用機序

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulphonyl and triazinyl groups can engage in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence cellular pathways, leading to specific biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Trisodium (7-((4-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-hydroxyphenyl)azo)-8-hydroxynaphthalene-1,3,6-trisulphonato(5-))cuprate(3-) (CAS 69121-25-1)

- Structure : Features a pyrimidine ring instead of triazine, with hydroxynaphthalene and trisulphonato groups.

- Applications : Likely used as a textile or industrial dye due to its azo-naphthalene chromophore.

- Key Differences :

2.1.2 Trisodium Hydrogen 2-[[4-Chloro-6-[[3-[[1-(2,5-Dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulphonatobenzoate (CAS 93778-50-8)

- Structure : Shares the triazine core, azo linkages, and sulfonate groups but incorporates a dichlorophenyl-pyrazole moiety.

- Applications : Explicitly used in pharmaceuticals (APIs and intermediates) .

- Key Differences :

- Pyrazole substituents may improve thermal stability and metal-chelation efficiency.

- Molecular weight (916.97 g/mol) is lower than the target compound, suggesting differences in steric bulk.

Non-Metallated Triazine Analogues

2.2.1 4-{2-[4-(5-Aminopentylamino)-6-(4-Fluorophenylamino)-1,3,5-Triazin-2-ylamino]ethyl}benzenesulfonamide (Compound 15)

- Structure : Lacks copper coordination but retains triazine and sulfonamide groups.

- Applications : Anticancer and anti-inflammatory agents due to sulfonamide bioactivity.

Comparative Data Table

Research Findings and Mechanistic Insights

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling of triazine precursors with copper salts under controlled pH, akin to methods in and .

- Stability : Sulfonate groups confer stability in aqueous media, but the Cu²⁻ center may be prone to redox degradation under acidic conditions, as observed in other cuprates (e.g., ) .

- Pharmacological Potential: Structural analogs (e.g., CAS 93778-50-8) show that triazine-azo-cuprates can bind to biomacromolecules via sulfonate and azo groups, enabling targeted drug delivery .

Notes on Discrepancies and Gaps

- Limited Data on Electronic Properties: Unlike high-Tc cuprates (), the target compound’s magnetic or superconducting behavior remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。